Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-
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Overview
Description
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL is a complex organic compound characterized by the presence of a tetraazole ring and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetraazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Thienylmethyl Group: This step involves the use of thienylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Final Assembly: The final step involves coupling the tetraazole ring with the thienylmethyl group under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thienylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-AMINOETHANOL: Similar structure but lacks the thienylmethyl group.
2-(2-THIENYLMETHYLAMINO)-1-ETHANOL: Contains the thienylmethyl group but lacks the tetraazole ring.
Uniqueness
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL is unique due to the presence of both the tetraazole ring and the thienylmethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H13N5OS |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-(2-methyltetrazol-5-yl)-2-(thiophen-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C9H13N5OS/c1-14-12-9(11-13-14)8(15)6-10-5-7-3-2-4-16-7/h2-4,8,10,15H,5-6H2,1H3 |
InChI Key |
PPALOLRZVYQMHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C(CNCC2=CC=CS2)O |
Origin of Product |
United States |
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